In-Depth Technical Guide: Chemical Structure, Properties, and Applications of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
In-Depth Technical Guide: Chemical Structure, Properties, and Applications of Boc-(S)-3-Amino-4-(4-tert-butyl-phenyl)-butyric acid
Executive Summary
The development of next-generation peptidomimetics heavily relies on the strategic incorporation of unnatural amino acids to overcome the inherent pharmacokinetic limitations of natural α-peptides. Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid (CAS: 403661-85-8)[1] is a highly specialized building block designed for this exact purpose. By combining a β -homo amino acid backbone with a sterically demanding, highly hydrophobic tert-butyl-phenyl side chain, this molecule serves as a dual-action structural modifier: it confers near-absolute resistance to specific proteolytic enzymes while exponentially increasing binding affinity to hydrophobic target pockets[2][3]. This guide provides a comprehensive technical breakdown of its structural causality, physicochemical properties, and validated experimental workflows for solid-phase peptide synthesis (SPPS).
Chemical Identity & Structural Analysis
The utility of Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)-butyric acid—often abbreviated as Boc- β -homo-Phe(4-tBu)-OH—stems directly from its tripartite structural design:
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The β -Homo Backbone: Unlike natural α -amino acids, this molecule contains an additional methylene carbon between the amino and carboxyl groups. This extra carbon alters the peptide backbone's hydrogen-bonding registry and introduces a geometric mismatch that prevents recognition and cleavage by standard proteases (e.g., chymotrypsin, DPP-IV)[2][4].
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The 4-tert-Butyl-Phenyl Side Chain: The para-substituted tert-butyl group is a massive hydrophobic pharmacophore. In protein-protein interaction (PPI) inhibitors, this moiety acts as an anchor. When interacting with targets featuring deep hydrophobic clefts (such as the p2 pocket of Mcl-1 or the SAM binding domain of DOT1L), the tert-butyl group drives profound van der Waals interactions, displacing ordered water molecules and significantly lowering the dissociation constant ( Kd )[3].
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The Boc Protecting Group & (S)-Stereocenter: The tert-butyloxycarbonyl (Boc) group provides orthogonal protection of the primary amine, essential for complex SPPS workflows[5]. The strictly controlled (S)-stereocenter ensures that the resulting foldamer adopts a predictable, stable secondary structure (such as a 14-helix), which is critical for target specificity[6].
Physicochemical Properties
The following table summarizes the core quantitative data for this building block, essential for calculating coupling stoichiometry and predicting chromatographic behavior.
| Property | Value | Causality / Implication |
| Chemical Name | Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid | Standard IUPAC nomenclature. |
| CAS Number | 403661-85-8[1] | Unique identifier for procurement and safety data. |
| Molecular Formula | C19H29NO4[1] | Used for precise mass spectrometry validation. |
| Molecular Weight | 335.44 g/mol | Required for molarity calculations in SPPS. |
| LogP (Estimated) | ~4.5 - 5.0 | High lipophilicity dictates the use of non-polar or moderately polar solvents (DMF, DCM) during synthesis. |
| Side-Chain Stability | Acid-Stable C-C bond | Unlike t-butyl ethers/esters, the t-butyl group on the phenyl ring is completely stable to TFA cleavage[7]. |
Mechanistic Role in Peptidomimetics
Mechanism of action: Enhanced target binding and proteolytic resistance.
The integration of Boc- β -homo-Phe(4-tBu)-OH into a peptide sequence fundamentally alters its biological fate. Natural peptides suffer from rapid systemic clearance due to endosomal and serum proteases. By incorporating β -amino acids, researchers create "foldamers"—peptides with heterogeneous backbones that fold into stable, unnatural topologies[6]. The enzymes responsible for degrading α -peptides cannot properly align the β -peptidic amide bonds within their catalytic triads, granting the therapeutic molecule an extended in vivo half-life[2][4]. Concurrently, the tert-butyl-phenyl moiety acts as a highly efficient hydrophobic anchor, maximizing binding thermodynamics without requiring sequence elongation[3].
Experimental Workflows & Protocols
To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for incorporating Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS).
Protocol: SPPS Incorporation and Validation
Phase 1: Resin Preparation & Swelling
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Action: Weigh the desired amount of amine-functionalized resin (e.g., MBHA resin for Boc-SPPS) into a reaction vessel.
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Action: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes.
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Causality: Proper swelling expands the polymer matrix, exposing the internal reactive sites. The bulky nature of the β -homo-Phe(4-tBu) derivative requires maximum pore accessibility to prevent truncated sequences.
Phase 2: Coupling Reaction (Self-Validating Step)
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Action: Prepare a solution of Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid (3.0 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6.0 equivalents) in minimal DMF.
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Action: Add the activated amino acid solution to the resin and agitate for 2 to 4 hours at room temperature.
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Causality: β -amino acids possess slower coupling kinetics than α -amino acids due to the added backbone flexibility and the massive steric hindrance of the 4-tert-butyl-phenyl group. HATU is chosen as a highly efficient coupling reagent to force the reaction to completion.
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Validation (Kaiser Test): Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) test reagents.
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Pass: Beads remain yellow/colorless, indicating complete acylation of the primary amines.
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Fail: Beads turn dark blue, indicating unreacted amines. If blue, perform a second coupling cycle using a different coupling chemistry (e.g., DIC/Oxyma) to prevent deletion sequences.
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Phase 3: Cleavage and Global Deprotection
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Action: For Boc-SPPS, treat the final resin with anhydrous Hydrogen Fluoride (HF) containing scavengers (e.g., p-cresol, anisole) for 1 hour at 0°C. (If used in a hybrid Fmoc/Boc strategy, use a standard TFA/TIS/H2O cocktail).
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Causality: The strong acid removes the N-terminal Boc group and cleaves the peptide from the resin. Crucially, the tert-butyl group attached directly to the phenyl ring via a carbon-carbon bond is entirely stable to these highly acidic conditions, ensuring the hydrophobic pharmacophore remains intact on the final therapeutic peptide[7].
Phase 4: Analytical Validation (HPLC/MS)
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Action: Analyze the crude peptide via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
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Causality & Validation: The presence of the 4-tert-butyl-phenyl group will cause a massive hydrophobic shift. The target peptide will elute significantly later (higher % Acetonitrile) than analogs lacking the tert-butyl group. Confirm the identity via ESI-MS, looking for the specific mass addition of the unprotected residue (C14H19NO, +217.3 Da added to the chain mass).
References
- Boc-(S)-3-amino-4-(4-tert-butyl-phenyl)butyric acid | CAS 403661-85-8 | SCBT. Santa Cruz Biotechnology.
- WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS. Google Patents.
- H-beta-hophe(3-cl)-oh.hcl. Benchchem.
- The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. ResearchGate.
- Hydrocarbon double-stapling remedies the proteolytic instability of a lengthy peptide therapeutic. PNAS.
- Conformational Adaptability and Thermostability in α/β-Peptide Fibrils Induced by β-Amino Acid Substitution. ACS Publications.
- Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins. NIH.
Sources
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Characterization of 2,5-Substituted Benzoic Acid Dual Inhibitors of the Anti-Apoptotic Mcl-1 and Bfl-1 Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. WO2017165676A1 - METHODS FOR SYNTHESIZING α4β7 PEPTIDE ANTAGONISTS - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. H-beta-hophe(3-cl)-oh.hcl | Benchchem [benchchem.com]
